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Allitinib (AST-1306) Overview

Allitinib is an orally active, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, primarily

targeting EGFR (ErbB1), ErbB2 (HER2), and ErbB4. Its core mechanism involves covalently binding to

these receptors, leading to sustained inhibition of their tyrosine kinase activity and downstream oncogenic

signaling pathways [1] [2] [3].

Quantitative Biological Activity Profile

The table below summarizes the key inhibitory and cellular activity data for Allitinib.

Table 1: Inhibitory and Cellular Activity of Allitinib

Target / Cell Line Parameter Value Description / Notes

EGFR (ErbB1) IC50 0.5 nM [2] [3] Irreversible inhibition

ErbB2 (HER2) IC50 3 nM [2] [3] Irreversible inhibition

ErbB4 IC50 0.8 nM [2] Irreversible inhibition

EGFRL858R/T790M Mutant IC50 12 nM [2] Targets resistance mutations
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| A-431 Cell Line (EGFR overexpressing) | IC50 (Proliferation) | 0.2 µM [2] | 72-hour SRB assay | | NCI-

H1975 Cell Line (EGFR L858R/T790M mutant) | IC50 (Proliferation) | 0.7 µM [2] | 72-hour SRB assay | |

A549 Cell Line | IC50 (Proliferation) | 6.8 µM [2] | 72-hour SRB assay |

Key Experimental Protocols

The main methodologies used to characterize Allitinib's activity are outlined below.

Enzyme Inhibition Assays: IC50 values against purified EGFR, ErbB2, and ErbB4 kinases were

determined using standard enzymatic assays [2].
Cell Proliferation Assays: Anti-proliferative effects (IC50) were evaluated using the

Sulforhodamine B (SRB) assay after 72 hours of drug exposure [2].
Western Blot Analysis: Used to confirm the inhibition of target phosphorylation and downstream

signaling pathways. Cells were typically treated with Allitinib for 4 hours before lysis and analysis [2].
In Vivo Efficacy Studies: Conducted in nude mice bearing SK-OV-3 and Calu-3 xenografts. Allitinib

was administered orally at 25, 50, and 100 mg/kg, twice daily for 28 days. Tumor volume was
monitored to assess suppression of tumor growth [2].

Metabolism and Pharmacokinetics

A clinical study identified 16 metabolites of Allitinib in cancer patients. The major metabolic pathways and

key enzymes involved are summarized in the table and diagram below [1].

Table 2: Major Metabolic Pathways of Allitinib

Metabolic
Pathway

Key Metabolites Enzymes Involved Notes

Amide
Hydrolysis

M6 (Metabolite of
amide hydrolysis)

Not specified Major active metabolite; steady-
state exposure was ~11% of

Allitinib [1].

Dihydrodiol
Formation

M10 (27,28-

dihydrodiol allitinib)

Cytochrome P450s

(CYPs), Epoxide
Hydrolase

Major active metabolite; steady-

state exposure was ~70% of
Allitinib [1].
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Metabolic
Pathway

Key Metabolites Enzymes Involved Notes

O-dealkylation Various Primarily CYP3A4/5,

CYP1A2

Similar to the metabolic pathway

of Lapatinib [1].

Glutathione
Conjugation

M14, M16 (Thiol

conjugates)

Glutathione-S-

Transferase (GST)

Indicates formation of reactive

intermediates; P450-independent
[1].
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Diagram 1: Allitinib undergoes complex metabolism via multiple pathways, producing active and inert

metabolites [1].

Summary and Research Considerations

Allitinib is a potent, irreversible multi-ErbB inhibitor with a distinct metabolic profile. For your ongoing

research, please note:

Metabolites M6 and M10 contribute significantly to its pharmacological profile [1].

Dihydrodiol formation is a dominant and characteristic metabolic pathway [1].
Potential for drug-drug interactions due to involvement of multiple CYP enzymes [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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